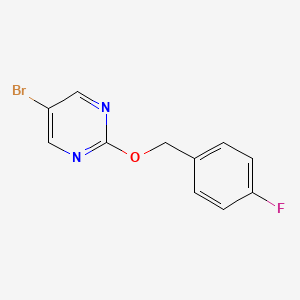

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a chemical compound with the molecular formula C11H8BrFN2O . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine can be analyzed using various spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis . The exact structure can be determined by these methods, but specific details are not available in the literature.Applications De Recherche Scientifique

Role in Cancer Treatment

Fluorinated pyrimidines, including 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine derivatives, play a significant role in cancer treatment. The most notable among these is 5-Fluorouracil (5-FU), widely used to treat over 2 million cancer patients annually. The compound's mechanism involves inhibiting thymidylate synthase and perturbing nucleic acid structure and dynamics, highlighting its critical role in cancer chemotherapy. The precision use of these compounds in personalized medicine is an area of intense research, indicating their potential in targeted cancer therapy (Gmeiner, 2020).

Antiviral Applications

Fluorinated pyrimidine analogs have demonstrated potent antiviral properties, particularly against HIV-1. The incorporation of fluorine into pyrimidine nucleotides has shown to alter their kinetic parameters and improve the overall efficiency of nucleotide incorporation during both DNA- and RNA-directed synthesis. This enhanced incorporation might partly explain the potency of these nucleosides against HIV-1, signifying the importance of these compounds in antiviral therapies (Ray et al., 2003).

Applications in Synthetic Chemistry

The pyranopyrimidine core, closely related to 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine, is crucial in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent studies have focused on synthesizing various derivatives of this scaffold, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These efforts highlight the compound's versatility and its potential in developing lead molecules for various therapeutic applications (Parmar et al., 2023).

Chemotherapy Enhancement

The combination of fluorinated pyrimidines with other agents like N-(phosphonacetyl)-L-asparate (PALA) has been studied for enhanced therapeutic activity in chemotherapy. Although initial clinical trials with such combinations were not conclusive, very recent studies adhering to the principles determined in preclinical studies have reported enhanced efficacy. These findings underscore the potential benefits and the need for precise biochemical modulation in cancer chemotherapy (Martin & Kemeny, 1992).

Non-Proliferative Roles in Cancer

In addition to their well-known roles in cell proliferation, recent studies have highlighted non-proliferative roles for pyrimidine metabolism in cancer. For instance, in leukemic cells, pyrimidine catabolism induces terminal differentiation toward the monocytic lineage, which checks aberrant cell proliferation. This broadens the understanding of pyrimidine molecules as potential oncometabolites and opens new avenues for therapeutic interventions beyond conventional antimetabolites (Siddiqui & Ceppi, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-1-3-10(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGAPUGCWLHEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-fluorobenzyloxy)pyrimidine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)

![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)

![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)